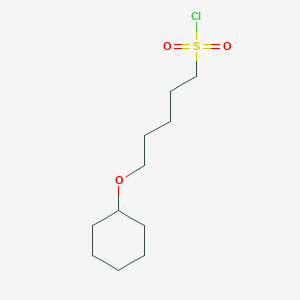

5-(Cyclohexyloxy)pentane-1-sulfonyl chloride

Description

5-(Cyclohexyloxy)pentane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a pentane backbone with a cyclohexyloxy substituent at the fifth carbon and a sulfonyl chloride group at the first carbon. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized molecules. Its cyclohexyloxy group confers enhanced lipophilicity and steric bulk compared to smaller substituents, influencing its reactivity and applications in pharmaceutical and agrochemical research.

Properties

Molecular Formula |

C11H21ClO3S |

|---|---|

Molecular Weight |

268.80 g/mol |

IUPAC Name |

5-cyclohexyloxypentane-1-sulfonyl chloride |

InChI |

InChI=1S/C11H21ClO3S/c12-16(13,14)10-6-2-5-9-15-11-7-3-1-4-8-11/h11H,1-10H2 |

InChI Key |

GATPQBXWGJQCDO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)OCCCCCS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclohexyloxy)pentane-1-sulfonyl chloride typically involves the reaction of 5-(Cyclohexyloxy)pentanol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

[ \text{5-(Cyclohexyloxy)pentanol} + \text{SOCl}_2 \rightarrow \text{5-(Cyclohexyloxy)pentane-1-sulfonyl chloride} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of 5-(Cyclohexyloxy)pentane-1-sulfonyl chloride may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclohexyloxy)pentane-1-sulfonyl chloride can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4).

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).

Reduction: Reducing agents like LiAlH4 are used in anhydrous ether solvents under inert atmosphere conditions.

Hydrolysis: The reaction with water or aqueous bases such as sodium hydroxide (NaOH) can lead to the formation of sulfonic acids.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols or thiols.

Sulfonic Acids: Formed by hydrolysis.

Scientific Research Applications

5-(Cyclohexyloxy)pentane-1-sulfonyl chloride has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: Employed in the development of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.

Material Science: Utilized in the modification of polymers and the preparation of functionalized materials with specific properties.

Biological Studies: Investigated for its potential role in enzyme inhibition and protein modification.

Mechanism of Action

The mechanism of action of 5-(Cyclohexyloxy)pentane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity can be exploited in the design of enzyme inhibitors or in the modification of proteins and peptides.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Features

The following table summarizes key structural and molecular differences between 5-(Cyclohexyloxy)pentane-1-sulfonyl chloride and three analogous compounds derived from the provided evidence:

Key Observations:

Substituent Effects: Cyclohexyloxy (Target): Enhances lipophilicity and steric bulk, favoring membrane permeability in drug design. Methoxy + Methyl : Reduces steric hindrance, increasing reactivity toward nucleophiles. Branched Methoxypropyloxy : Discontinued, suggesting instability or impractical synthesis.

Molecular Weight Trends :

- The benzyloxy derivative (276.78 g/mol) is heavier than the methoxy-methyl analog (214.71 g/mol) due to the aromatic group. The cyclohexyloxy variant is expected to fall between these values.

Reactivity and Functional Utility

- Electron-Donating vs. Benzyloxy’s aromatic ring may exert mild electron-withdrawing effects via conjugation, accelerating reactions with electron-rich nucleophiles .

Steric Accessibility :

- The methoxy-methyl compound likely exhibits higher reactivity in SN2 reactions due to reduced steric hindrance compared to bulkier cyclohexyloxy or benzyloxy analogs.

Biological Activity

5-(Cyclohexyloxy)pentane-1-sulfonyl chloride is a sulfonyl chloride compound with potential biological activities that have been investigated in various studies. This article reviews its synthesis, characterization, and biological properties, including antibacterial, antifungal, and anticancer activities.

5-(Cyclohexyloxy)pentane-1-sulfonyl chloride can be synthesized through the reaction of cyclohexanol with pentane-1-sulfonyl chloride under acidic conditions. The compound's structure can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.

| Property | Value |

|---|---|

| Molecular Formula | C11H19ClO3S |

| Molecular Weight | 250.79 g/mol |

| IUPAC Name | 5-(Cyclohexyloxy)pentane-1-sulfonyl chloride |

| Melting Point | Not available |

Antibacterial Activity

The antibacterial properties of 5-(Cyclohexyloxy)pentane-1-sulfonyl chloride have been explored against various bacterial strains. In a study assessing sulfonamide derivatives, compounds similar to 5-(Cyclohexyloxy)pentane-1-sulfonyl chloride demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were measured using standard protocols.

- Tested Bacteria : Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae

- Zone of Inhibition : Notable activity was observed with zones of inhibition ranging from 20 mm to 32 mm, indicating effective antibacterial action comparable to established antibiotics like ciprofloxacin .

Anticancer Activity

Preliminary studies suggest that sulfonamide derivatives can inhibit tumor growth by targeting specific cellular pathways. For instance, compounds with similar structures have been investigated for their ability to inhibit carbonic anhydrases, which are implicated in cancer progression. The potential of 5-(Cyclohexyloxy)pentane-1-sulfonyl chloride as an anticancer agent remains to be fully elucidated but warrants further investigation.

Case Studies and Research Findings

- Study on Antibacterial Efficacy : A recent study synthesized various sulfonamide derivatives and tested their antibacterial efficacy against common pathogens. The results indicated that certain derivatives had MIC values comparable to traditional antibiotics, suggesting a promising avenue for developing new antimicrobial agents .

- Antifungal Screening : Another research effort focused on the antifungal activity of sulfonamide derivatives showed that modifications in the sulfonamide structure could enhance antifungal potency. This indicates that structural variations in compounds like 5-(Cyclohexyloxy)pentane-1-sulfonyl chloride might lead to improved biological activity .

- Cancer Research Insights : Research has highlighted the role of sulfonamides in inhibiting enzymes associated with cancer metabolism. While direct evidence for 5-(Cyclohexyloxy)pentane-1-sulfonyl chloride is limited, similar compounds have shown promise in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.